REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])#[N:2].[N-:12]=[N+:13]=[N-:14].[Na+].Cl.[CH2:17](N(CC)CC)C>C1(C)C=CC=CC=1.O>[CH3:17][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([C:1]2[N:2]=[N:12][NH:13][N:14]=2)[CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
oven-dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC=C1)C=1N=NNN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |